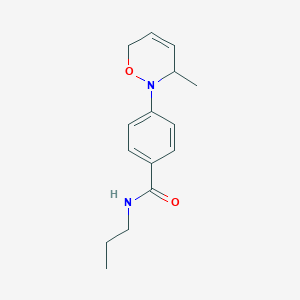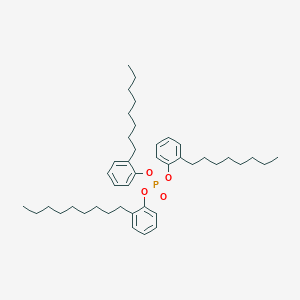
2-Nonylphenyl bis(2-octylphenyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nonylphenyl bis(2-octylphenyl) phosphate is a chemical compound known for its unique structure and properties. It is composed of a phosphate group bonded to two octylphenyl groups and one nonylphenyl group. This compound is often used in various industrial applications due to its stability and effectiveness.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonylphenyl bis(2-octylphenyl) phosphate typically involves the reaction of nonylphenol and octylphenol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Nonylphenol} + \text{Octylphenol} + \text{Phosphorus Oxychloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions, such as temperature, pressure, and the molar ratios of reactants, are optimized to maximize yield and purity. The product is then purified through distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Nonylphenyl bis(2-octylphenyl) phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or other lower oxidation state phosphorus compounds.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid or sulfuric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Higher oxidation state phosphates.
Reduction: Phosphites or other reduced phosphorus compounds.
Substitution: Nitrated or sulfonated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
2-Nonylphenyl bis(2-octylphenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential effects on biological systems and as a component in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized as an additive in lubricants, plasticizers, and flame retardants due to its stability and effectiveness.
Mecanismo De Acción
The mechanism of action of 2-Nonylphenyl bis(2-octylphenyl) phosphate involves its interaction with molecular targets through its phosphate group. The compound can form complexes with metal ions, which can influence various biochemical pathways. Additionally, its aromatic rings can participate in π-π interactions with other aromatic compounds, affecting their behavior in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Nonylphenyl bis(2-octylphenyl) phosphite
- Tris(2-nonylphenyl) phosphite
- 2-Octylphenyl bis(2-nonylphenyl) phosphate
Uniqueness
2-Nonylphenyl bis(2-octylphenyl) phosphate is unique due to its specific combination of nonylphenyl and octylphenyl groups, which confer distinct physical and chemical properties. Compared to similar compounds, it offers enhanced stability and effectiveness in various applications, making it a valuable compound in both research and industry.
Propiedades
Número CAS |
182897-31-0 |
|---|---|
Fórmula molecular |
C43H65O4P |
Peso molecular |
676.9 g/mol |
Nombre IUPAC |
(2-nonylphenyl) bis(2-octylphenyl) phosphate |
InChI |
InChI=1S/C43H65O4P/c1-4-7-10-13-16-19-22-31-40-34-25-28-37-43(40)47-48(44,45-41-35-26-23-32-38(41)29-20-17-14-11-8-5-2)46-42-36-27-24-33-39(42)30-21-18-15-12-9-6-3/h23-28,32-37H,4-22,29-31H2,1-3H3 |
Clave InChI |
SRQJDCOSAWBNAN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2CCCCCCCC)OC3=CC=CC=C3CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14265061.png)
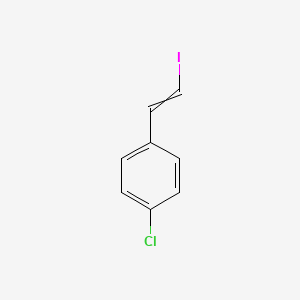

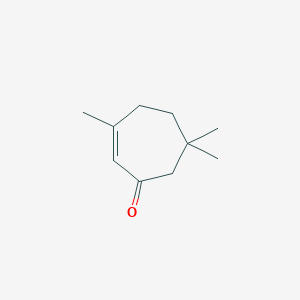
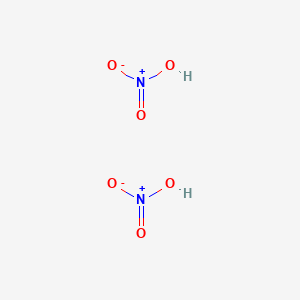
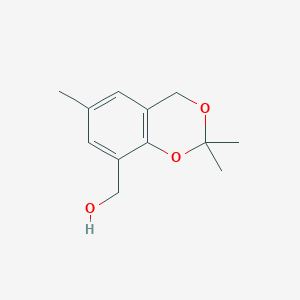
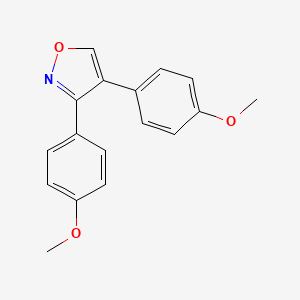

![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-](/img/structure/B14265125.png)
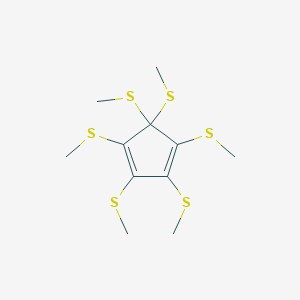
![1,1'-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene](/img/structure/B14265140.png)
![4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine](/img/structure/B14265141.png)
